molecular formula C9H10O5S B2622765 Methyl 4-(methoxysulfonyl)benzoate CAS No. 1089304-12-0

Methyl 4-(methoxysulfonyl)benzoate

Cat. No. B2622765
CAS RN: 1089304-12-0
M. Wt: 230.23
InChI Key: ASYRHZUZCWYCBO-UHFFFAOYSA-N
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Description

“Methyl 4-(methoxysulfonyl)benzoate” is a chemical compound with the molecular formula C9H10O5S . It is related to “Methyl benzoate”, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(methoxysulfonyl)benzoate” is likely to be similar to that of related compounds. For example, “Methyl 4-(phenoxysulfonyl)benzoate” has a molecular formula of C14H12O5S , and “Methyl 4-{[(methylsulfonyl)oxy]acetyl}benzoate” has a molecular formula of CHOS .


Physical And Chemical Properties Analysis

“Methyl 4-(methoxysulfonyl)benzoate” is a powder with a molecular weight of 230.24 . It is related to “Methyl benzoate”, which is a colorless liquid .

Scientific Research Applications

Process Optimization in Chemical Synthesis

Methyl 4-(methoxysulfonyl)benzoate, as a chemical intermediate, has been used in the optimization of chemical synthesis processes. For example, it is involved in the synthesis of sulpiride from salicylic acid, undergoing several reaction steps including etherification, sulfonyl chloride formation, amine formation, and esterification. The optimization of reaction conditions such as molar ratio, reaction time, and temperature can significantly improve the yield of these reactions, leading to more efficient production of the final product (Xu et al., 2018).

Cyclization Reactions in Organic Chemistry

The compound also plays a role in cyclization reactions in organic chemistry. A specific example involves the transformation of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate into 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This transformation occurs exclusively in the presence of bases, regardless of the base strength (Ukrainets et al., 2014).

Environmental Degradation Studies

Furthermore, Methyl 4-(methoxysulfonyl)benzoate is studied in environmental degradation processes. For instance, the photolysis of tribenuron-methyl (a sulfonylurea herbicide) was investigated on different surfaces, including glass, soil, and plant surfaces. This compound is one of the photoproducts identified in the study, indicating its relevance in understanding the environmental fate of certain herbicides (Bhattacharjeel & Dureja, 2002).

Synthesis of Pharmaceutical Intermediates

Additionally, Methyl 4-(methoxysulfonyl)benzoate is used in the synthesis of various pharmaceutical intermediates. For instance, it is involved in the synthesis of imaging compounds like [(125)I]iodoDPA-713. It's also used in the flavor and perfume industry due to its sweet herbal anis aroma (Popovski, Mladenovska, & Panovska, 2010).

Applications in Fluorescence and Liquid Crystal Research

The compound's derivatives also find applications in fluorescence and liquid crystal research. For instance, methyl 4-(4-alkoxystyryl)benzoates were synthesized and studied for their liquid crystalline and fluorescence properties, indicating the role of these compounds in advanced material sciences (Muhammad et al., 2016).

Safety and Hazards

“Methyl 4-(methoxysulfonyl)benzoate” is classified as a warning under the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 4-methoxysulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-13-9(10)7-3-5-8(6-4-7)15(11,12)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYRHZUZCWYCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(methoxysulfonyl)benzoate

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